molecular formula C11H13F3N2O B1392415 1-[2-Amino-4-(trifluoromethyl)phenyl]-3-pyrrolidinol CAS No. 1220037-33-1

1-[2-Amino-4-(trifluoromethyl)phenyl]-3-pyrrolidinol

Cat. No.: B1392415
CAS No.: 1220037-33-1
M. Wt: 246.23 g/mol
InChI Key: XOYQQINZQPJMTQ-UHFFFAOYSA-N
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Description

1-[2-Amino-4-(trifluoromethyl)phenyl]-3-pyrrolidinol is a chemical compound characterized by the presence of an amino group, a trifluoromethyl group, and a pyrrolidinol moiety

Preparation Methods

The synthesis of 1-[2-Amino-4-(trifluoromethyl)phenyl]-3-pyrrolidinol typically involves several steps. One common method includes the Suzuki coupling reaction, where imines and phenylboronic acid react under palladium catalysis . Another approach involves halogenation followed by reaction with polar groups such as N-methylpyrrolidone in anhydrous ammonia . Industrial production methods often optimize these reactions to achieve higher yields and purity.

Chemical Reactions Analysis

1-[2-Amino-4-(trifluoromethyl)phenyl]-3-pyrrolidinol undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions can occur, especially at the amino group, using reagents like alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces alcohols or amines.

Scientific Research Applications

1-[2-Amino-4-(trifluoromethyl)phenyl]-3-pyrrolidinol has diverse applications in scientific research:

Comparison with Similar Compounds

1-[2-Amino-4-(trifluoromethyl)phenyl]-3-pyrrolidinol can be compared to other compounds with similar structural features:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

1-[2-amino-4-(trifluoromethyl)phenyl]pyrrolidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13F3N2O/c12-11(13,14)7-1-2-10(9(15)5-7)16-4-3-8(17)6-16/h1-2,5,8,17H,3-4,6,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOYQQINZQPJMTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1O)C2=C(C=C(C=C2)C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201217965
Record name 1-[2-Amino-4-(trifluoromethyl)phenyl]-3-pyrrolidinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201217965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1220037-33-1
Record name 1-[2-Amino-4-(trifluoromethyl)phenyl]-3-pyrrolidinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1220037-33-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[2-Amino-4-(trifluoromethyl)phenyl]-3-pyrrolidinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201217965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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